1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Overview
Description
The compound “1-((5-chlorothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in biochemistry. The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a chlorine atom attached to this ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, carboxylic acid group, and thiophene ring would all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is acidic and can participate in acid-base reactions. The imidazole ring can act as a base, accepting a proton to form a positively charged imidazolium ion .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .
Scientific Research Applications
Antihypertensive Properties
Compounds like selenofonsartan analogues have been synthesized and tested for their AT1 receptor antagonist properties, demonstrating potent activity. These compounds are effective in blocking AT1 receptor-mediated responses, which are crucial in regulating blood pressure and may have applications in developing antihypertensive therapies (Grange et al., 2007).
Corrosion Inhibition
Research on benzimidazole bearing 1,3,4-oxadiazoles has shown these compounds to be effective corrosion inhibitors for mild steel in sulphuric acid. The protective layer formation indicated by increased charge transfer resistance and supported by SEM micrographs suggests their potential in materials science and engineering applications (Ammal et al., 2018).
Antioxidant Agents
Novel chalcone derivatives synthesized for antioxidant properties have shown potential due to their effective in vitro antioxidant activity. These compounds interact with protein tyrosine kinase amino acid residues, highlighting their potential in biochemical and medical research (Prabakaran et al., 2021).
Coordination Polymers
Studies on coordination polymers using imidazole-containing ligands and carboxylate ligands have explored their synthesis, structure, and gas adsorption properties. These findings open avenues for research in materials science, particularly in the development of novel materials for gas storage and separation (Zhao et al., 2020).
Molecular Docking and Synthesis
Research on the synthesis, crystal structure, and antimicrobial studies of various compounds, including pyrazole derivatives, has incorporated molecular docking to predict binding interactions with target proteins. This approach is significant for drug discovery and development, providing insights into the molecular basis of compound activity (Prabhudeva et al., 2017).
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common motif in many biologically active molecules. Imidazole rings are present in important biological compounds like histamine, which plays a crucial role in immune responses, and in enzymes like histidine decarboxylase .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs containing imidazole rings are involved in pathways related to immune response and inflammation .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among different compounds .
Action Environment
The efficacy and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound’s interaction with its environment can also affect its pharmacokinetics .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-8-2-1-6(15-8)3-12-4-7(9(13)14)11-5-12/h1-2,4-5H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSJHLAEFWICDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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